Cas no 51486-56-7 (4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide)
![4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide structure](https://it.kuujia.com/scimg/cas/51486-56-7x500.png)
51486-56-7 structure
Nome del prodotto:4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide
4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulphide
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-thione
- 4-propan-2-yl-1-sulfanylidene-2,6,7-trioxa-1λ<sup>5</sup>-phosphabicyclo[2.2.2]octane
- DB-253207
- 51486-56-7
- 1,3-Propanediol, 2-(hydroxymethyl)-2-isopropyl-, cyclic phosphorothioate (1:1)
- 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-(1-methylethyl)-, 1-sulfide
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-sulfide
- DTXSID80199466
- Phosphorothioic acid, cyclic O,O,O-ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol
- FVYOWJAKNCNKPR-UHFFFAOYSA-N
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide
- BRN 5509911
- 2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol, cyclic phosphorothioate (1:1)
-
- Inchi: InChI=1S/C7H13O3PS/c1-6(2)7-3-8-11(12,9-4-7)10-5-7/h6H,3-5H2,1-2H3
- Chiave InChI: FVYOWJAKNCNKPR-UHFFFAOYSA-N
- Sorrisi: CC(C)C12COP(=S)(OC1)OC2
Proprietà calcolate
- Massa esatta: 208.03239
- Massa monoisotopica: 208.03230244g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 210
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 59.8Ų
Proprietà sperimentali
- PSA: 27.69
4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide Letteratura correlata
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
51486-56-7 (4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide) Prodotti correlati
- 2228515-74-8(tert-butyl N-3-amino-2-(2-chloro-3,6-difluorophenyl)-2-methylpropylcarbamate)
- 4714-14-1((2-chloro-2-phenylethyl)benzene)
- 1934367-68-6(3-Piperidinol, 3-(2-aminoethyl)-2-methyl-)
- 68767-11-3(benzyl (2-chloroethyl)methylcarbamate)
- 2224254-21-9(N-(4-Cyclopropyl-2-methylpyrimidin-5-yl)prop-2-enamide)
- 1337703-94-2(3-(5-chloro-2-nitrophenyl)morpholine)
- 31301-50-5(4-Bromo-3-methyl-5-phenylisoxazole)
- 63485-73-4(3-Methylisoquinolin-7-ol)
- 2640842-81-3(1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol)
- 1261967-66-1(2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
